2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol
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Overview
Description
2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol is a chemical compound with a complex structure that includes an isopropyl group, a nitro group, and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol typically involves multiple steps. One common method starts with the nitration of benzyl alcohol to produce 4-nitrobenzyl alcohol. This intermediate is then reacted with isopropylamine under specific conditions to introduce the isopropyl group. Finally, the resulting compound is subjected to a reduction process to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced.
Scientific Research Applications
2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for developing applications in medicine and industry.
Comparison with Similar Compounds
2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol is similar to other compounds with nitro groups, isopropyl groups, and amino groups. its unique structure and properties set it apart. Some similar compounds include:
4-Nitrobenzyl alcohol
Isopropylamine
Nitrobenzene derivatives
These compounds share structural similarities but may differ in their reactivity and applications.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10(2)13(7-8-15)9-11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXKMVCWMFZEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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